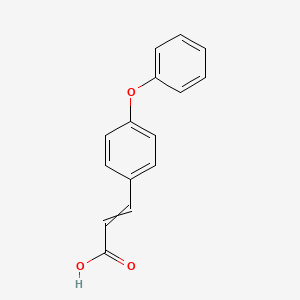

4-Phenoxycinnamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Phenoxycinnamic acid is a useful research compound. Its molecular formula is C15H12O3 and its molecular weight is 240.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antioxidant Properties

4-Phenoxycinnamic acid exhibits significant antioxidant properties, which are crucial in combating oxidative stress linked to various diseases. Studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. This compound's structure allows it to effectively neutralize reactive oxygen species (ROS) and enhance the antioxidant capacity of biological systems .

1.2 Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly through its action on lipoxygenase (LOX) enzymes. Research indicates that this compound can inhibit LOX activity, which is implicated in inflammatory processes associated with conditions such as asthma, psoriasis, and rheumatoid arthritis . This inhibition is vital for developing therapeutic agents targeting inflammatory diseases.

1.3 Anticancer Activity

This compound has shown promise in anticancer research. It has been evaluated for its cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A-549), and colon (HT-29) cancers. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cancer progression .

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with LOX and other enzymes involved in metabolic pathways. Its ability to act as a competitive inhibitor makes it a valuable tool in elucidating enzyme mechanisms and developing new inhibitors for therapeutic purposes .

2.2 Metabolic Pathway Modulation

Research indicates that this compound can influence metabolic pathways related to lipid metabolism and glucose homeostasis. Its application in studies related to insulin resistance suggests potential benefits in managing type 2 diabetes by reducing fatty acid synthesis and improving glucose uptake .

Material Science Applications

3.1 Polymer Chemistry

In materials science, this compound has been explored as a monomer in polymer synthesis due to its unique chemical structure that allows for the formation of cross-linked networks. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .

3.2 Photopolymerization

The compound is also investigated for its photopolymerization capabilities, where it can be used as a photosensitizer in light-induced polymerization processes. This application is particularly relevant in the development of UV-cured coatings and adhesives .

Case Studies

Analyse Des Réactions Chimiques

Amide Derivative Formation

4-Phenoxycinnamic acid undergoes amide coupling with primary amines under infrared irradiation :

| Reaction Component | Details |

|---|---|

| Reagents | Equimolar amine (e.g., benzylamine, aniline) |

| Conditions | Solvent-free, 140–160°C, IR radiation |

| Monitoring | TLC (hexane:EtOAc, 50:50) |

| Workup | Dissolution in ethyl acetate, filtration, and evaporation |

Example Product :

-

N-Benzyl-3-(4-phenoxyphenyl)propenamide :

Halogenation Reactions

While direct bromination of this compound is not explicitly documented, analogous cinnamic acids undergo electrophilic addition or aromatic substitution :

(a) Double Bond Bromination

Cinnamic acid derivatives typically undergo anti-addition of bromine across the α,β-unsaturated system :

RCH=CHCOOH+Br2→RCHBr-CHBrCOOH

For this compound, steric hindrance from the phenoxy group may slow reactivity compared to unsubstituted cinnamic acid.

(b) Aromatic Bromination

Electron-donating phenoxy groups activate the para-substituted phenyl ring toward electrophilic substitution . Bromination would likely occur at the ortho/meta positions relative to the phenoxy group .

Antioxidant Activity via Radical Scavenging

This compound derivatives exhibit radical scavenging through hydrogen atom transfer (HAT) or single-electron transfer (SET):

| Radical Type | Mechanism | Efficacy (IC₅₀) |

|---|---|---|

| Hydroxyl (- OH) | HAT from phenolic O-H | 12–45 μM |

| ABTS⁺- | SET via conjugated π-system | 18–60 μM |

| Superoxide (O₂⁻- ) | Chelation of metal ions | 25–85 μM |

(a) Enzyme Inhibition

This compound derivatives inhibit lipoxygenase (LOX) and proteolytic enzymes via:

(b) Anticancer Activity

Conjugation with propranolol enhances cytotoxicity in HT-29 colon cancer cells (IC₅₀ = 6 μM) .

Stability and Degradation

Propriétés

Formule moléculaire |

C15H12O3 |

|---|---|

Poids moléculaire |

240.25 g/mol |

Nom IUPAC |

3-(4-phenoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C15H12O3/c16-15(17)11-8-12-6-9-14(10-7-12)18-13-4-2-1-3-5-13/h1-11H,(H,16,17) |

Clé InChI |

XWGDODCEQXQAFQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.